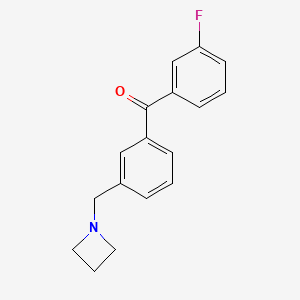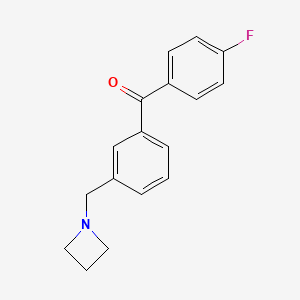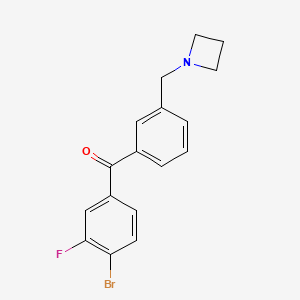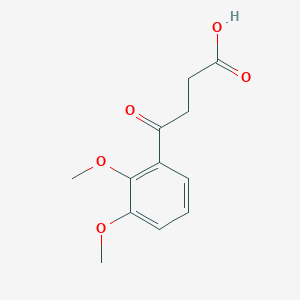
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a 2,3-dimethoxyphenyl group attached at the 4-position . Butyric acid is a short-chain fatty acid, and the 2,3-dimethoxyphenyl group is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would consist of a four-carbon chain (butyric acid) with a carbonyl group (C=O) at the 4-position, and a 2,3-dimethoxyphenyl group also attached at the 4-position .Chemical Reactions Analysis
The reactivity of “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” would likely be influenced by the presence of the carbonyl group and the 2,3-dimethoxyphenyl group . The carbonyl group is a common site of reactivity in many organic reactions, while the 2,3-dimethoxyphenyl group may influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
Based on its structure, “4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid” is likely to be a solid at room temperature . Its solubility would depend on the specific conditions, but it is likely to be soluble in organic solvents and less soluble in water due to the presence of the 2,3-dimethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Fungicidal and Insecticidal Activities : Derivatives such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have shown potential in fungicidal and insecticidal applications at specific concentrations (Liu, Li, & Li, 2004).
Antimicrobial Activities
- Antimicrobial Properties : Certain 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives demonstrated effective antimicrobial activities, comparable to commercial antibiotics (Mohana, 2013).
Chemical Synthesis and Characterization
- Solid-Phase Synthesis : 4-Formyl-3,5-dimethoxyphenol, a key intermediate, has been used in the preparation of linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin, Graybill, Wang, Davis, & Moore, 2001).
Liquid Crystal Studies
- Liquid Crystal Research : Research involving 4-octyloxybenzoic acid and derivatives like 1-(4-butylazobenzene-4′-oxy)-6-(4-oxypyridine)pentane has contributed to understanding the phase behavior of supramolecular liquid crystal dimers (Martinez-Felipe & Imrie, 2015).
Antioxidant and Biological Activities
Antioxidant Properties : Phenol derivatives synthesized from compounds like 1,6-bis(dimethoxyphenyl)hexane-1,6-dione showed significant antioxidant activities, surpassing some standard compounds (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).
Biological Screening : Compounds such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have been explored for interactions with DNA, cytotoxicity, antitumor, and antioxidant activities, showing potential as antitumor agents (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies involving compounds like 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate contribute to the understanding of molecular and crystal structures (Fazil, Ravindran, Devi, & Bijili, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,3-dimethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-4-8(12(10)17-2)9(13)6-7-11(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHEXSRYUEKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645460 |
Source


|
| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid | |
CAS RN |
898792-27-3 |
Source


|
| Record name | 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

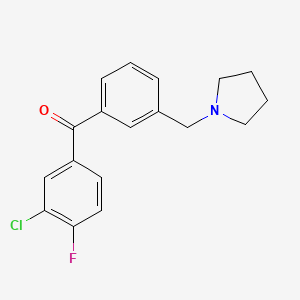
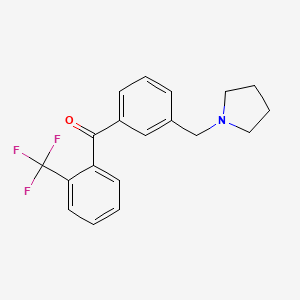
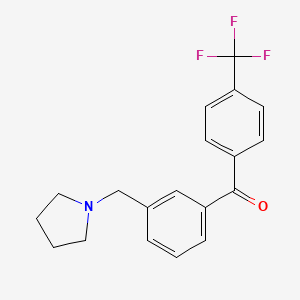
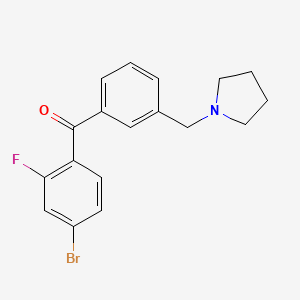
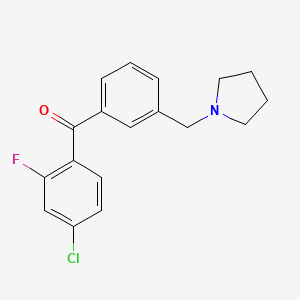



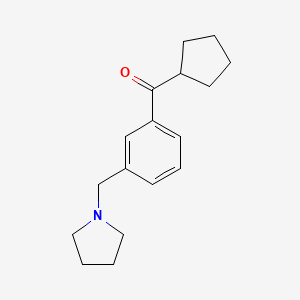
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
